(S)-2-(Naphthalen-1-yloxy)butanoic acid
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Overview
Description
(S)-2-(Naphthalen-1-yloxy)butanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a butanoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Naphthalen-1-yloxy)butanoic acid typically involves the reaction of naphthol with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the naphthol, followed by the addition of a butanoic acid derivative to form the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Naphthalen-1-yloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
(S)-2-(Naphthalen-1-yloxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-(Naphthalen-1-yloxy)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (S)-2-(Naphthalen-1-yloxy)propanoic acid
- (S)-2-(Naphthalen-1-yloxy)ethanoic acid
- (S)-2-(Naphthalen-1-yloxy)hexanoic acid
Comparison: (S)-2-(Naphthalen-1-yloxy)butanoic acid is unique due to its specific chain length and the position of the ether linkage, which can influence its reactivity and interaction with other molecules. Compared to its analogs with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-naphthalen-1-yloxybutanoic acid |
InChI |
InChI=1S/C14H14O3/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
XSGCTWMYGZDHFS-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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